4-Fluorobenzo[d]oxazole-2-carbonyl chloride
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Overview
Description
4-Fluorobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound with the molecular formula C8H3ClFNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-fluoro-2-nitrophenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-Fluoro-2-nitrophenol
Reagent: Phosgene (COCl2)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzo[d]oxazole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoxazole derivatives, which can have various functional groups depending on the nucleophile used.
Hydrolysis: The primary product is 4-fluorobenzo[d]oxazole-2-carboxylic acid.
Scientific Research Applications
4-Fluorobenzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce the benzoxazole moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, benzoxazole, lacks the fluorine and carbonyl chloride substituents but shares the core bicyclic structure.
4-Chlorobenzo[d]oxazole-2-carbonyl chloride: Similar to 4-Fluorobenzo[d]oxazole-2-carbonyl chloride but with a chlorine atom instead of fluorine.
4-Fluorobenzo[d]oxazole-2-carboxylic acid: The hydrolyzed form of this compound.
Uniqueness
The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C8H3ClFNO2 |
---|---|
Molecular Weight |
199.56 g/mol |
IUPAC Name |
4-fluoro-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H3ClFNO2/c9-7(12)8-11-6-4(10)2-1-3-5(6)13-8/h1-3H |
InChI Key |
CGWRKYOMZMOTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)C(=O)Cl |
Origin of Product |
United States |
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